1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of piperidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The piperidine moiety can be introduced through various synthetic strategies, including nucleophilic substitution or reductive amination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the piperidine ring, leading to different hydrogenated products.
Substitution: Both the piperidine and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various piperidine derivatives.
Scientific Research Applications
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the design of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(Piperidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid
- 1-(Piperidin-3-yl)-1H-1,2,4-triazole-4-carboxylic acid
Uniqueness: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring and the carboxylic acid group can significantly affect the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C8H12N4O2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
1-piperidin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6/h5-6,9H,1-4H2,(H,13,14) |
InChI Key |
WZTBJEAOFDAONH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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